N-(furan-3-ylmethyl)cyclohexanamine
Description
N-(furan-3-ylmethyl)cyclohexanamine (CID 828980) is a secondary amine featuring a cyclohexyl group and a furan-3-ylmethyl substituent bonded to the nitrogen atom. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The SMILES notation is C1CCC(CC1)NCC2=COC=C2, and its InChIKey is WOKDOHAOOOCYGS-UHFFFAOYSA-N.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDOHAOOOCYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303891 | |
| Record name | N-Cyclohexyl-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462068-58-2 | |
| Record name | N-Cyclohexyl-3-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-3-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexylamine with furan-3-carbaldehyde. This reaction is usually carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methylene bridge between the furan and cyclohexane rings . The reaction can be represented as follows:
Cyclohexylamine+Furan-3-carbaldehydeNaBH4this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares N-(furan-3-ylmethyl)cyclohexanamine with analogous compounds, focusing on structural variations, physicochemical properties, and research findings.
Heterocyclic Substituent Variations
N-(thiophen-3-ylmethyl)cyclohexanamine
- Molecular Formula : C₁₁H₁₇NS
- Molecular Weight : 195.32 g/mol
- Key Differences: Replaces the furan oxygen with a sulfur atom in the thiophene ring.
N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine
Aliphatic vs. Aromatic Substituents
N-(but-3-en-1-yl)cyclohexanamine
- Molecular Formula : C₁₀H₁₉N
- Molecular Weight : 153.27 g/mol
- Key Differences: Features an alkenyl substituent instead of a heterocycle.
N-((2,3-dihydro-1H-inden-2-yl)(phenyl)methyl)cyclohexanamine
Multi-Substituted and Industrial Analogs
4,4'-Methylenebis(cyclohexylamine)
Data Table: Structural and Physicochemical Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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